molecular formula C10H19NO5 B11873416 methyl (R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

methyl (R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

Cat. No.: B11873416
M. Wt: 233.26 g/mol
InChI Key: ZZDVXWXHEXVLNH-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The presence of the Boc group makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate typically involves the protection of an amino acid derivative. One common method is the reaction of ®-3-amino-4-hydroxybutanoic acid with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of continuous flow technology allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed (deprotected) under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: TFA in dichloromethane at room temperature.

Major Products Formed

    Oxidation: Methyl ®-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate.

    Reduction: Methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanol.

    Substitution: ®-3-amino-4-hydroxybutanoic acid.

Scientific Research Applications

Methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of drugs and therapeutic agents.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is primarily related to its role as a protected amino acid derivative. The Boc group provides stability and prevents unwanted side reactions during synthetic processes. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-3-amino-4-hydroxybutanoate: Lacks the Boc protection, making it more reactive but less stable.

    Methyl ®-3-((benzyloxycarbonyl)amino)-4-hydroxybutanoate: Features a different protecting group (benzyloxycarbonyl), which can be removed under different conditions.

Uniqueness

Methyl ®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is unique due to the presence of the Boc group, which offers a balance between stability and reactivity. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

methyl (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1

InChI Key

ZZDVXWXHEXVLNH-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OC)CO

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.